molecular formula C5H10N2O B15135193 6-Aminopiperidin-2-one

6-Aminopiperidin-2-one

Cat. No.: B15135193
M. Wt: 114.15 g/mol
InChI Key: WYPXLRODNLXDQJ-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxypyridine is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a hydroxyl group at the sixth position on the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-hydroxypyridine involves the reaction of 2-chloropyridine with ammonia under alkaline conditions. The reaction is typically carried out by heating the mixture, resulting in the substitution of the chlorine atom with an amino group, forming the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 2-Amino-6-hydroxypyridine can be scaled up using similar reaction conditions. The process involves the use of large reactors where 2-chloropyridine and ammonia are reacted under controlled temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-6-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxypyridine involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can influence the activity of enzymes and other biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-4-hydroxypyridine
  • 2-Amino-5-hydroxypyridine

Comparison: While these compounds share a similar pyridine backbone with amino and hydroxyl groups, their positions on the ring differ, leading to variations in their chemical reactivity and biological activity. 2-Amino-6-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct properties and applications compared to its isomers .

Properties

IUPAC Name

6-aminopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-2-1-3-5(8)7-4/h4H,1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPXLRODNLXDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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